Cas no 571186-93-1 (Imatinib (Piperidine)-N,N-dioxide)

Imatinib (Piperidine)-N,N-dioxide 化学的及び物理的性質
名前と識別子
-
- iMatinib related substance B
- Imatinib (Piperidine)-N,N-dioxide
- 4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- RD-0071
- iMatinibrelatedsubstanceB
- 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- MFKGVMIUOYNDCV-UHFFFAOYSA-N
- 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
- 4-[(4-Methyl-1,4-d
-
- MDL: MFCD23795350
- インチ: 1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
- InChIKey: MFKGVMIUOYNDCV-UHFFFAOYSA-N
- ほほえんだ: [O-][N+]1(C([H])([H])C2C([H])=C([H])C(C(N([H])C3C([H])=C([H])C(C([H])([H])[H])=C(C=3[H])N([H])C3=NC([H])=C([H])C(C4=C([H])N=C([H])C([H])=C4[H])=N3)=O)=C([H])C=2[H])C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])C1([H])[H])[O-]
計算された属性
- せいみつぶんしりょう: 525.248838g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 7
- どういたいしつりょう: 525.248838g/mol
- 単一同位体質量: 525.248838g/mol
- 水素結合トポロジー分子極性表面積: 116Ų
- 重原子数: 39
- 複雑さ: 800
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 138.66000
- LogP: 4.67910
Imatinib (Piperidine)-N,N-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I906782-250mg |
IMatinib related substance B |
571186-93-1 | 95% | 250mg |
2,699.10 | 2021-05-17 | |
1PlusChem | 1P003RG1-100mg |
Imatinib Related Substance B |
571186-93-1 | 95% | 100mg |
$120.00 | 2025-03-21 | |
Ambeed | A725895-250mg |
IMatinib related substance B |
571186-93-1 | 98% | 250mg |
$296.0 | 2024-04-18 | |
eNovation Chemicals LLC | D595186-1g |
4-[(4-Methyl-1,4-dioxido-1-piperazinyl)Methyl]-N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide |
571186-93-1 | 95% | 1g |
$280 | 2025-02-25 | |
eNovation Chemicals LLC | D595186-1g |
4-[(4-Methyl-1,4-dioxido-1-piperazinyl)Methyl]-N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide |
571186-93-1 | 95% | 1g |
$280 | 2025-02-18 | |
Chemenu | CM342199-100mg |
4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
571186-93-1 | 95%+ | 100mg |
$299 | 2023-02-02 | |
eNovation Chemicals LLC | D595186-1g |
4-[(4-Methyl-1,4-dioxido-1-piperazinyl)Methyl]-N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide |
571186-93-1 | 95% | 1g |
$280 | 2024-06-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396303-1 mg |
Imatinib (Piperidine)-N,N-dioxide, |
571186-93-1 | 1mg |
¥2,708.00 | 2023-07-10 | ||
Aaron | AR003ROD-100mg |
IMatinib related substance B |
571186-93-1 | 95% | 100mg |
$112.00 | 2025-01-22 | |
A2B Chem LLC | AB74737-100mg |
iMatinib related substance B |
571186-93-1 | 95% | 100mg |
$120.00 | 2024-04-19 |
Imatinib (Piperidine)-N,N-dioxide 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Imatinib (Piperidine)-N,N-dioxideに関する追加情報
Comprehensive Overview of Imatinib (Piperidine)-N,N-dioxide (CAS No. 571186-93-1): Mechanism, Applications, and Research Insights
Imatinib (Piperidine)-N,N-dioxide (CAS No. 571186-93-1) is a chemically modified derivative of the well-known tyrosine kinase inhibitor Imatinib. This compound has garnered significant attention in pharmaceutical research due to its potential enhanced solubility and metabolic stability compared to its parent molecule. The piperidine-N,N-dioxide moiety introduces unique physicochemical properties, making it a subject of interest for drug formulation and targeted therapy development.
In recent years, the search for optimized kinase inhibitors has surged, with researchers exploring derivatives like Imatinib (Piperidine)-N,N-dioxide to address limitations such as bioavailability and resistance. Keywords like "Imatinib derivatives for cancer therapy" and "CAS 571186-93-1 solubility enhancement" reflect growing user interest in this niche. The compound’s mechanism involves binding to ATP sites of aberrant kinases, similar to Imatinib, but with potential modifications in binding affinity due to the N,N-dioxide group.
From an SEO perspective, queries such as "How does Imatinib (Piperidine)-N,N-dioxide differ from Imatinib?" or "Applications of CAS 571186-93-1 in oncology" highlight user intent for comparative and application-focused content. Studies suggest this derivative may exhibit improved pharmacokinetics, a hot topic in precision medicine discussions. Its role in overcoming drug resistance—a major challenge in chronic myeloid leukemia (CML) treatment—is also under investigation.
The synthesis of Imatinib (Piperidine)-N,N-dioxide typically involves oxidation of the piperidine ring in Imatinib, yielding a polar functional group that may enhance water solubility. This aligns with trends in drug delivery optimization, a frequently searched topic in pharmaceutical sciences. Analytical techniques like HPLC and NMR are critical for characterizing CAS No. 571186-93-1, ensuring purity for preclinical studies.
Beyond oncology, researchers are exploring this derivative’s potential in autoimmune disorders and fibrotic diseases, areas where kinase inhibition plays a key role. User searches for "novel Imatinib analogs 2024" or "Piperidine-N,N-dioxide drug candidates" indicate demand for cutting-edge updates. Collaborative efforts between academia and biotech firms are accelerating its translational research.
In summary, Imatinib (Piperidine)-N,N-dioxide (CAS No. 571186-93-1) represents an innovative stride in kinase inhibitor refinement. Its development resonates with current trends in personalized therapy and drug reformulation, addressing both scientific and patient-centric needs. As research progresses, this compound may pave the way for next-generation therapeutics with improved efficacy and safety profiles.
571186-93-1 (Imatinib (Piperidine)-N,N-dioxide) 関連製品
- 152459-95-5(Imatinib)
- 404844-02-6(N-Desmethyl Imatinib)
- 726169-73-9(Mocetinostat)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 220127-57-1(Imatinib mesylate)
- 1246819-59-9(Imatinib Meta-methyl-piperazine Impurity)
- 1246819-27-1(Imatinib Para-diaminomethylbenzene Impurity-d3)
- 1365802-18-1(Imatinib Impurity E)
- 641571-10-0(Nilotinib)
- 152460-09-8(N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine)
